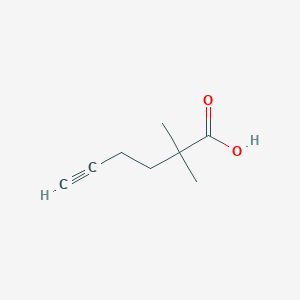

2,2-dimethylhex-5-ynoic Acid

Description

2,2-Dimethylhex-5-ynoic acid (C₈H₁₂O₂) is a branched alkyne-substituted carboxylic acid characterized by a hexynoic acid backbone with two methyl groups at the C2 position. Its structure is (CH₃)₂C-CH₂CH₂C≡CCOOH, featuring both a terminal alkyne and a carboxylic acid functional group. This compound has garnered attention in catalytic lactonization reactions, where it undergoes cyclization to form 3,3-dimethyl-6-methylene-2-pyrone in 98% yield under specific conditions (acetonitrile solvent, Mo₃S₄(PdCl)(tacn)₃₃ catalyst, and 3 mol.% Et₃N) . The turnover number (TON) for this reaction reaches 300, highlighting its efficiency in synthetic applications.

Propriétés

IUPAC Name |

2,2-dimethylhex-5-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5-6-8(2,3)7(9)10/h1H,5-6H2,2-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBROPWZUBQDYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylhex-5-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 2,2-dimethylhex-5-ynoic acid may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,2-dimethylhex-5-ynoic acid suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethylhex-5-ynoic acid undergoes several types of chemical reactions, including:

Oxidation: The triple bond in 2,2-dimethylhex-5-ynoic acid can be oxidized to form diketones or carboxylic acids using strong oxidizing agents.

Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or ozone.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of esters, amides, or other derivatives.

Applications De Recherche Scientifique

2,2-Dimethylhex-5-ynoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2,2-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the triple bond and carboxylic acid group allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparison

Reactivity and Catalytic Performance

- 2,2-Dimethylhex-5-ynoic acid: Demonstrates exceptional reactivity in lactonization due to steric and electronic effects of the methyl groups. The bulky substituents likely stabilize intermediates during Pd-coordinated alkyne activation, facilitating cyclization .

- 5-Hexynoic acid (C₆H₈O₂): Lacking methyl groups, its simpler structure may result in lower selectivity or yield in analogous reactions. No catalytic data is available in the provided evidence.

- 5-Methylhex-2-enoic acid: Contains an alkene instead of an alkyne, favoring addition reactions (e.g., hydrogenation) rather than cyclization. Its methyl group at C5 may influence regioselectivity in synthetic pathways .

- Hexa-2,4-dienoic acid: The conjugated diene system enables participation in Diels-Alder reactions, diverging from the alkyne-driven chemistry of 2,2-dimethylhex-5-ynoic acid .

Research Findings and Mechanistic Insights

The lactonization mechanism of 2,2-dimethylhex-5-ynoic acid involves:

Coordination : The alkyne group binds to the Pd center in the molybdenum cluster catalyst.

Nucleophilic Attack : The carboxylate anion attacks the activated C≡C bond, forming a cyclic intermediate.

Proton Transfer : A proton shifts to the Pd-C bond, releasing the pyrone product and regenerating the catalyst . This pathway is distinct from reactions of alkene- or diene-substituted acids, which lack the alkyne’s linear geometry and high electron density.

Activité Biologique

2,2-Dimethylhex-5-ynoic acid is an organic compound with the molecular formula and a molecular weight of 140.18 g/mol. This compound features a terminal alkyne and two methyl groups, which contribute to its unique biological activity. The compound's structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the terminal alkyne group in 2,2-dimethylhex-5-ynoic acid facilitates its reactivity, allowing it to participate in various chemical transformations. Its structural characteristics enable potential binding to enzymes and proteins, influencing biological pathways.

Biological Activity

Recent studies have explored the biological activity of 2,2-dimethylhex-5-ynoic acid, highlighting several key findings:

- Enzyme Interaction : Preliminary research indicates that the compound may interact with specific enzymes, potentially acting as an inhibitor or activator. The terminal alkyne group is thought to be crucial for these interactions, enabling selective binding to active sites on proteins.

- Antimicrobial Properties : There is evidence suggesting that 2,2-dimethylhex-5-ynoic acid exhibits antimicrobial activity against certain bacterial strains. For example, its effectiveness against Mycobacterium tuberculosis has been noted, although further studies are needed to quantify this activity .

- Cytotoxicity : Some studies have reported that derivatives of 2,2-dimethylhex-5-ynoic acid possess cytotoxic properties against cancer cell lines. The compound's ability to inhibit cell growth suggests potential applications in cancer therapy .

Comparative Analysis

To better understand the biological activity of 2,2-dimethylhex-5-ynoic acid, a comparison with related compounds can provide insights into its unique properties.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5,5-Dimethylhex-2-ynoic acid | Alkyne | Similar reactivity; lacks terminal alkyne group |

| 2,2-Dimethylhex-5-enoic acid | Alkene | Lacks alkyne functionality; different reactivity |

| (E)-2-(dimethylamino)-5,5-dimethylhex-2-enoic acid | Alkene with amine | Contains amine group; altered reactivity |

This table illustrates how the presence or absence of specific functional groups influences the biological activities of these compounds.

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the minimum inhibitory concentration (MIC) of 2,2-dimethylhex-5-ynoic acid against Mycobacterium tuberculosis. The results indicated an MIC value suggesting moderate effectiveness against this pathogen .

- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that certain analogs of 2,2-dimethylhex-5-ynoic acid displayed significant cytotoxic effects. The IC50 values ranged from low nanomolar concentrations to micromolar levels depending on the specific cell line tested .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethylhex-5-ynoic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves alkyne functionalization and acid formation. For purity validation, use GC-MS to confirm molecular weight and ¹H/¹³C NMR to verify structural integrity. Ensure solvent removal via rotary evaporation under reduced pressure, and characterize intermediates at each step to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing 2,2-dimethylhex-5-ynoic acid?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH) and alkyne (C≡C) stretches (~2500-3300 cm⁻¹ for -COOH; ~2100-2260 cm⁻¹ for C≡C).

- NMR : Use DEPT-135 to distinguish CH₃ groups (2,2-dimethyl) and COSY to resolve coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula .

Q. How should solubility and stability be managed in experimental designs involving this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid moiety.

- Stability : Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the alkyne group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,2-dimethylhex-5-ynoic acid in novel reaction environments?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations to analyze electron density at the alkyne and carboxyl groups.

- Use Gaussian or ORCA software to model transition states in acid-catalyzed reactions. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf, pKa) for this compound?

- Methodological Answer :

- Conduct isothermal titration calorimetry (ITC) to measure pKa under standardized conditions (ionic strength, temperature).

- Compare results with computational pKa predictors (e.g., ACD/Labs). Address discrepancies by re-evaluating solvent effects and calibration methods .

Q. How do steric effects from the 2,2-dimethyl group influence reaction mechanisms in derivative synthesis?

- Methodological Answer :

- Design kinetic experiments with varying substituents to isolate steric vs. electronic effects.

- Use X-ray crystallography to analyze bond angles and spatial hindrance in intermediates. Cross-reference with Hammett plots to quantify substituent impacts .

Q. What protocols ensure reproducibility in catalytic applications of 2,2-dimethylhex-5-ynoic acid?

- Methodological Answer :

- Document catalyst loading, solvent purity, and reaction atmosphere (O₂-free conditions for alkyne stability).

- Use Arrhenius plots to establish temperature-dependent rate constants and identify side-reaction thresholds .

Data Analysis & Presentation Guidelines

- Raw Data : Include chromatograms, spectral assignments, and crystallographic data in appendices, referencing them in the main text .

- Statistical Validation : Apply Student’s t-test or ANOVA to compare replicate measurements. Report confidence intervals for kinetic data .

- Uncertainty Quantification : Calculate propagated errors for derived parameters (e.g., yield, equilibrium constants) using guidelines from NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.